molecular formula C6H6Br2N2 B1206852 Methyldibromoglutaronitrile CAS No. 35691-65-7

Methyldibromoglutaronitrile

Cat. No. B1206852
CAS RN: 35691-65-7
M. Wt: 265.93 g/mol
InChI Key: DHVLDKHFGIVEIP-UHFFFAOYSA-N
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Description

Methyldibromoglutaronitrile (MDBGN) is primarily recognized for its use as a preservative in cosmetics and other consumer products. Its increased usage has been linked with a rise in contact allergy incidents. The substance has been subject to regulatory interventions due to its sensitizing potential (Aakhus & Warshaw, 2011).

Synthesis Analysis

The literature does not provide specific details on the synthesis of MDBGN within the retrieved papers. However, its presence and concentration in products are often determined using methods such as high-performance liquid chromatography (HPLC) with electrochemical detection (Rastogi et al., 2004).

Molecular Structure Analysis

Detailed molecular structure analysis of MDBGN is not explicitly covered in the available papers. The focus is primarily on its detection and effects as an allergen in various products.

Chemical Reactions and Properties

The papers do not extensively discuss the chemical reactions and properties of MDBGN. However, its allergenic properties have been a subject of study, particularly in the context of its use in cosmetics and personal care products (De Groot et al., 1996).

Scientific Research Applications

Allergy and Sensitization Studies

MDBGN, primarily used as a preservative in cosmetics and industrial products, has been the subject of numerous studies focusing on allergy and sensitization. Research has shown a significant relationship between patch test reactivity and repeated open application test (ROAT) reactivity to MDBGN, highlighting its role in allergic responses (Fischer, Johansen, & Menné, 2008). The rising level of contact allergy to MDBGN in Europe led to regulatory interventions, emphasizing the need for careful monitoring of its use in cosmetic products (Pedersen, Agner, Held, & Johansen, 2004).

Detection and Measurement Methods

Scientific research has also been devoted to developing methods for detecting and measuring MDBGN in products. A high-performance liquid chromatography (HPLC) method was validated for determining MDBGN in cosmetic products, supporting clinical and epidemiological studies (Rastogi, Zachariae, Johansen, Devantier, & Menné, 2004).

Clinical Relevance and Management

Studies have assessed the clinical relevance of MDBGN sensitivity, particularly in patients with dermatitis. These studies help determine the optimal test preparations for MDBGN and ascertain the clinical significance of contact allergies to it (Isaksson, Gruvberger, & Bruze, 2007). Another study focused on the regulatory issues, epidemiology, and management of contact allergy to Euxyl K 400, a preservative containing MDBGN, highlighting the changing patterns in sensitization rates and regulatory responses (Aakhus & Warshaw, 2011).

Occupational Health Concerns

MDBGN has also been studied in the context of occupational health, specifically its role in causing allergic contact dermatitis in various industrial settings. For instance, a case of occupational allergic contact dermatitis to MDBGN in hand degreasing moist toilet paper was reported, which is the first of its kind, demonstrating its significance as an industrial allergen (Marcano, Heras, & Condé‐Salazar, 2007).

Risk Assessment and Regulatory Impact

Further research includes quantitative risk assessment studies of MDBGN, assessing the validity of risk assessment methods by retrospectively applying them to MDBGN. These studies help in establishing safe exposure levels for MDBGN in consumer products (Basketter, 2010).

Safety And Hazards

Despite its widespread use, Methyldibromoglutaronitrile has been associated with a high rate of sensitization, leading to its prohibition in personal care products and toiletries by Directive (2007/17/EC) since 2008 . It is still used in the industrial sector, but its use is increasingly being reduced .

Relevant Papers Several papers have been published on Methyldibromoglutaronitrile. For instance, a paper by Aakhus AE et al. (2011) discussed the regulatory issues, epidemiology, clinical characteristics, and management of allergy to Methyldibromoglutaronitrile . Another paper by Dickel H (2015) discussed the effects of an occupational contact allergy to Methyldibromoglutaronitrile . These papers provide valuable insights into the properties and effects of Methyldibromoglutaronitrile.

properties

IUPAC Name

2-bromo-2-(bromomethyl)pentanedinitrile
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InChI

InChI=1S/C6H6Br2N2/c7-4-6(8,5-10)2-1-3-9/h1-2,4H2
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InChI Key

DHVLDKHFGIVEIP-UHFFFAOYSA-N
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Canonical SMILES

C(CC(CBr)(C#N)Br)C#N
Source PubChem
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Molecular Formula

C6H6Br2N2
Record name 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE
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Record name METHYLDIBROMOGLUTARONITRILE
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DSSTOX Substance ID

DTXSID3024944
Record name 1,2-Dibromo-2,4-dicyanobutane
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Molecular Weight

265.93 g/mol
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Physical Description

Crystals with a pungent odor. Insoluble in water. Used as a preservative in latex paint, adhesives, etc., Crystals with a pungent odor; [CAMEO], WHITE CRYSTALS WITH PUNGENT ODOUR.
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Record name 1,2-Dibromo-2,4-dicyanobutane
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Boiling Point

212 °C
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Solubility

Very soluble in chloroform, ethyl acetate. Soluble in methanol, ethanol, ether., Very soluble in acetone, benzene, dimethylformamide, In water, 0.212 g/100 mL /SRC: 2.12X10+3 mg/L/, Solubility in water: none
Record name 1,2-DIBROMO-2,4-DICYANOBUTANE
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Density

0.970 g/mL at 20 °C, Relative density (water = 1): 1.1
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Vapor Pressure

0.00025 [mmHg], 6.7E-3 Pascal /SRC: 5.025X10-5 mm Hg/ at 25 °C
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Impurities

Data in industry submissions indicate that Methyldibromo Glutaronitrile is used in cosmetic products as a 98.5% pure substance. Impurities found are as follows: water 1.5% (maximum); bromide 0.1% (maximum); total organic impurities 100 ppm (maximum); and iron 5 ppm (maximum).
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Product Name

1,2-Dibromo-2,4-dicyanobutane

Color/Form

Yellowish-white granular solid, Crystals from ethanol

CAS RN

35691-65-7
Record name 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE
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Melting Point

52 °C, 51-52 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020
Citations
DA Basketter - Cutaneous and ocular toxicology, 2010 - Taylor & Francis
… In the present work, the preservative methyldibromoglutaronitrile (MDGN) was selected as a case study. MDGN has been associated with use in product types and at levels that have …
Number of citations: 34 www.tandfonline.com
AC De Groot, CJW van Ginkel, JW Weijland - Journal of the American …, 1996 - Elsevier
… contains phenoxyethanol and methyldibromoglutaronitrile in a 4:… is nearly always methyldibromoglutaronitrile. Causative … , the allergen, methyldibromoglutaronitrile, should be …
Number of citations: 96 www.sciencedirect.com
JM Jackson, JF Fowler - Journal of the American Academy of Dermatology, 1998 - Elsevier
Background: Methyldibromoglutaronitrile (MDGN) is a component of Euxyl K400, a preservative used in many skin care products in Europe. MDGN has been used in skin care products …
Number of citations: 37 www.sciencedirect.com
AC de Groot, PA de Cock, PJ Coenraads… - Contact …, 1996 - Wiley Online Library
… of contact allergy to methyldibromoglutaronitrile of 4% in a … 4 years ago, we tested methyldibromoglutaronitrile at 0.05% … , contact allergy to methyldibromoglutaronitrile is frequent, …
Number of citations: 80 onlinelibrary.wiley.com
AE Aakhus, EM Warshaw - DERM, 2011 - liebertpub.com
Methyldibromoglutaronitrile/phenoxyethanol (Euxyl K 400) is a preservative found in both personal care products and industrial sources. Although Euxyl K 400 initially appeared to have …
Number of citations: 28 www.liebertpub.com
L Kynemund Pedersen, T Agner, E Held… - British Journal of …, 2004 - academic.oup.com
Background The rapidly increasing level of contact allergy to methyldibromoglutaronitrile (MDBGN) in Europe is of concern. In April 2003, the EU Commission prohibited the use of …
Number of citations: 24 academic.oup.com
C Luis-Gronau, E Cruzval-O'Reilly, A Lugo-Somolinos - Dermatitis, 2021 - journals.lww.com
… Although many valuable recommendations were highlighted, a salient point made was the removal of methyldibromoglutaronitrile (MDBGN) from the recommended ACDS Core …
Number of citations: 1 journals.lww.com
CJW Van Ginkel, GJ Rundervoort - British Journal of …, 1995 - academic.oup.com
In 1991, only a low frequency (0–5%) of sensitization by the newly introduced preservative 1,2‐dibromo‐2,4‐dicyanobutane (synonym: methyldibromoglutaronitrile; trade names: Euxyl …
Number of citations: 72 academic.oup.com
J Geier, A Schnuch, J Brasch, O Gefeller… - American Journal of …, 2000 - liebertpub.com
Background: The combination of methyldibromoglutaronitrile (MDBGN) and phenoxyethanol (PE) is widely used as a preservative in body care products. Sensitization rates to MDBGN …
Number of citations: 38 www.liebertpub.com
CD Jensen, JD Johansen, T Menné… - British Journal of …, 2004 - academic.oup.com
Background The frequency of sensitivity to the cosmetic preservative methyldibromoglutaronitrile (MDBGN) has increased significantly in Europe. Most cases of allergic contact …
Number of citations: 64 academic.oup.com

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